molecular formula C15H19Cl2NO2 B14518402 Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate CAS No. 62672-00-8

Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate

Cat. No.: B14518402
CAS No.: 62672-00-8
M. Wt: 316.2 g/mol
InChI Key: NEAJVHRNKDMZSZ-UHFFFAOYSA-N
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Description

Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate is a synthetic organic compound known for its applications in medicinal chemistry, particularly as an alkylating agent. This compound is structurally related to chlorambucil, a well-known chemotherapy drug used in the treatment of chronic lymphocytic leukemia and malignant lymphomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate typically involves the esterification of 4-aminobenzoic acid followed by the addition of bis(2-chloroethyl)amine. The process begins with the protection of the carboxyl group of 4-aminobenzoic acid through methyl esterification. This intermediate is then reacted with bis(2-chloroethyl)amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis of rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate is unique due to its specific ester functional group, which can influence its pharmacokinetics and pharmacodynamics. This structural feature may offer advantages in terms of solubility, stability, and bioavailability compared to other similar compounds .

Properties

IUPAC Name

methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO2/c1-20-15(19)4-2-3-13-5-7-14(8-6-13)18(11-9-16)12-10-17/h2-3,5-8H,4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAJVHRNKDMZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC=CC1=CC=C(C=C1)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00796618
Record name Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00796618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62672-00-8
Record name Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00796618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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